Cas no 2138303-73-6 (4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid)

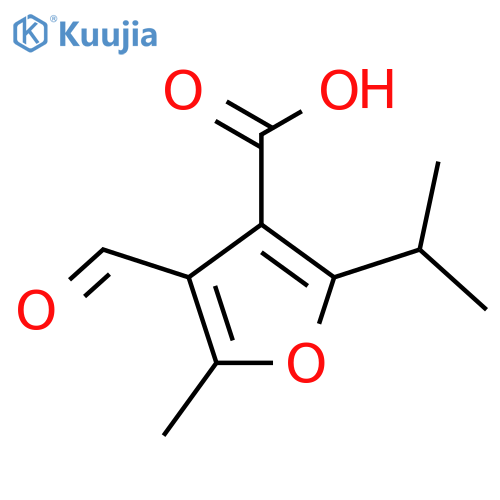

2138303-73-6 structure

商品名:4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid

4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-705293

- 4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid

- 2138303-73-6

- 4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid

-

- インチ: 1S/C10H12O4/c1-5(2)9-8(10(12)13)7(4-11)6(3)14-9/h4-5H,1-3H3,(H,12,13)

- InChIKey: ORGZJIBLTALWOS-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=C(C=O)C(C(=O)O)=C1C(C)C

計算された属性

- せいみつぶんしりょう: 196.07355886g/mol

- どういたいしつりょう: 196.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 67.5Ų

4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-705293-0.05g |

4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid |

2138303-73-6 | 95.0% | 0.05g |

$972.0 | 2025-03-12 | |

| Enamine | EN300-705293-2.5g |

4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid |

2138303-73-6 | 95.0% | 2.5g |

$2268.0 | 2025-03-12 | |

| Enamine | EN300-705293-10.0g |

4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid |

2138303-73-6 | 95.0% | 10.0g |

$4974.0 | 2025-03-12 | |

| Enamine | EN300-705293-0.1g |

4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid |

2138303-73-6 | 95.0% | 0.1g |

$1019.0 | 2025-03-12 | |

| Enamine | EN300-705293-0.5g |

4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid |

2138303-73-6 | 95.0% | 0.5g |

$1111.0 | 2025-03-12 | |

| Enamine | EN300-705293-1.0g |

4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid |

2138303-73-6 | 95.0% | 1.0g |

$1157.0 | 2025-03-12 | |

| Enamine | EN300-705293-0.25g |

4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid |

2138303-73-6 | 95.0% | 0.25g |

$1065.0 | 2025-03-12 | |

| Enamine | EN300-705293-5.0g |

4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid |

2138303-73-6 | 95.0% | 5.0g |

$3355.0 | 2025-03-12 |

4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

2138303-73-6 (4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid) 関連製品

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量